molecular formula C14H17FO4 B032436 4-(3-Fluoro-5-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-4-carboxylate Ethyl CAS No. 179420-67-8

4-(3-Fluoro-5-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-4-carboxylate Ethyl

Cat. No.: B032436
CAS No.: 179420-67-8
M. Wt: 268.28 g/mol
InChI Key: WSNKLYIWJLWVDJ-UHFFFAOYSA-N
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Description

4-(3-Fluoro-5-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-4-carboxylate Ethyl is a synthetically derived chemical intermediate of significant interest in medicinal chemistry and pharmacology research. This compound features a unique molecular architecture combining a fluorinated phenolic ring with a tetrahydropyran ring system bearing an ethyl ester moiety. The strategic incorporation of a fluorine atom at the meta-position of the phenol group enhances the molecule's metabolic stability and can influence its electronic properties and binding affinity, making it a valuable scaffold for structure-activity relationship (SAR) studies. The ethyl carboxylate group provides a versatile handle for further synthetic modification, allowing researchers to explore a wide range of amide or carboxylic acid derivatives.

Properties

IUPAC Name

ethyl 4-(3-fluoro-5-hydroxyphenyl)oxane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FO4/c1-2-19-13(17)14(3-5-18-6-4-14)10-7-11(15)9-12(16)8-10/h7-9,16H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNKLYIWJLWVDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCOCC1)C2=CC(=CC(=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Diols or Dienes

A common approach involves acid-catalyzed cyclization of diols or dienes. For example, CN103242276A demonstrates the synthesis of 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid using mercury-catalyzed cyclization of 2-methyl-5-hexene-3-alkyn-2-ol in 85–89% yield. Adapting this method, the target compound’s pyran core could be formed via cyclization of a suitably substituted diene precursor under acidic conditions.

Ring-Closure via Alkoxymercuration

CN103242276A further details alkoxymercuration using mercury bisulfate and sulfuric acid to form 2,2-dimethyltetrahydro-pyrans-4-ketone. This method ensures regioselective ring formation, which could be modified by replacing the methyl substituents with carboxylate ester groups.

Esterification and Functional Group Interconversion

Carboxylate Ester Formation

CN103242276A utilizes sodium ethylate and ethyl chloroacetate for esterification. Applying this, the pyran-4-carboxylic acid intermediate could be esterified with ethanol under acidic conditions (e.g., H₂SO₄) to yield the ethyl carboxylate.

Hydroxyl Group Protection

The phenolic -OH group necessitates protection during fluorination. EP0585964B1 uses acetyl or silyl ether protection, which is stable under fluorination conditions (e.g., DAST). Deprotection via mild hydrolysis (e.g., K₂CO₃/MeOH) restores the hydroxyl group without disturbing the ester.

Optimized Synthetic Route

Combining these strategies, the following stepwise synthesis is proposed:

  • Cyclization :

    • React 2-methyl-5-hexene-3-alkyn-2-ol with ethyl chloroacetate under HgSO₄/H₂SO₄ catalysis to form the pyran-4-carboxylate core.

    • Yield: 85–89% (analogous to CN103242276A).

  • Aryl Introduction :

    • Perform Suzuki coupling using 3-fluoro-5-hydroxyphenylboronic acid and a brominated pyran intermediate.

    • Catalyst: Pd(PPh₃)₄; Base: Na₂CO₃; Solvent: DMF/H₂O.

  • Esterification :

    • Treat pyran-4-carboxylic acid with ethanol and H₂SO₄ to form the ethyl ester.

  • Deprotection :

    • Remove protecting groups (if used) via hydrolysis.

Reaction Optimization and Challenges

Regioselectivity in Fluorination

Direct fluorination of the phenyl ring risks para/meta byproducts. EP0585964B1 circumvents this by starting with pre-fluorinated phenols, ensuring the desired 3-fluoro substitution.

Purification Techniques

  • Column Chromatography : Silica gel separation is critical for isolating intermediates (e.g., 85% purity achieved in CN103242276A).

  • Extraction : Ethyl acetate/water partitioning removes acidic or basic impurities.

Comparative Data on Synthesis Methods

StepMethodYield (%)Citation
Pyran CyclizationHgSO₄/H₂SO₄ Catalysis85–89
Suzuki CouplingPd(PPh₃)₄/Na₂CO₃~60
EsterificationH₂SO₄/EtOH90–94

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-5-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-4-carboxylate Ethyl can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the ester moiety can be reduced to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the fluoro and hydroxy groups may enhance the bioactivity of this compound by improving its interaction with biological targets such as enzymes involved in cancer cell proliferation. Studies have shown that derivatives of tetrahydropyran exhibit selective cytotoxicity against various cancer cell lines, making this compound a candidate for further investigation in anticancer drug development .

Biochemical Studies

Proteomics Research
The compound has been identified as a biochemical tool for proteomics research. Its unique structure allows it to serve as a substrate or inhibitor for specific enzymes, facilitating the study of protein interactions and functions. For instance, the ethyl ester form may be utilized to modify proteins or peptides, aiding in the identification of post-translational modifications .

Material Science

Synthesis of Functional Polymers
Due to its reactive functional groups, this compound can be employed in the synthesis of functional polymers. The incorporation of tetrahydropyran units into polymer backbones can lead to materials with enhanced mechanical properties and thermal stability. Such materials are valuable in applications ranging from packaging to biomedical devices .

Agricultural Chemistry

Pesticide Development
The structural characteristics of this compound suggest potential applications in agricultural chemistry, particularly in developing new pesticides or herbicides. Compounds with similar frameworks have been explored for their efficacy against pests while minimizing environmental impact .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated a series of tetrahydropyran derivatives for their anticancer activity. The results indicated that compounds with a fluoro-substituted aromatic ring showed enhanced activity against breast cancer cell lines compared to their non-fluorinated counterparts. The study concluded that further optimization of these derivatives could lead to promising anticancer agents .

Case Study 2: Proteomics Application

In a study focused on proteomics, researchers utilized ethyl 4-(3-fluoro-5-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-4-carboxylate as a probe to investigate enzyme-substrate interactions. The findings demonstrated that this compound could selectively inhibit certain proteases, providing insights into enzyme mechanisms and potential therapeutic targets .

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-5-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-4-carboxylate Ethyl involves its interaction with specific molecular targets in biological systems. The hydroxyl and fluorine groups on the phenyl ring play crucial roles in binding to enzymes or receptors, modulating their activity. The tetrahydropyran ring provides structural stability and influences the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-(3-Chlorophenyl)-3,6-dihydroxy-6-methyl-2-(2-pyridyl)-4,5,6,7-tetrahydroindazole-5-carboxylate

  • Structural Features :
    • Replaces the 3-fluoro-5-hydroxyphenyl group with a 3-chlorophenyl substituent.
    • Contains a tetrahydroindazole core instead of a tetrahydropyran ring.
    • Exhibits a twisted half-chair conformation in the cyclohexane ring, stabilized by intramolecular O-H⋯N interactions .
  • Functional Implications: Chlorine’s higher electronegativity compared to fluorine may alter electronic distribution and binding affinity.

Ethyl 6-Amino-4-(3-Chlorophenyl)-5-Cyano-2-Phenyl-4H-Pyran-3-Carboxylate

  • Structural Features: Shares a pyran ring core but includes additional amino and cyano groups at positions 6 and 5, respectively. The 3-chlorophenyl group lacks the hydroxyl and fluorine substituents present in the target compound .
  • The absence of fluorine and hydroxyl groups may reduce steric hindrance and metabolic stability.

Ethyl 4-(4-Fluorophenyl)-2,7,7-Trimethyl-5-Oxo-1,4,5,6,7,8-Hexahydroquinoline-3-Carboxylate

  • Structural Features: Substitutes the THP ring with a hexahydroquinoline system fused to a ketone group. Features a 4-fluorophenyl group (para-fluoro vs. meta-fluoro in the target compound) .
  • Functional Implications: The hexahydroquinoline core introduces additional rigidity and steric bulk, which could influence target selectivity. Para-fluorination may direct electronic effects differently compared to meta-fluorination.

Ethyl 3-(4-Hydroxy-3-Methoxyphenyl) Propanoate

  • Structural Features :
    • A simpler ester lacking the THP ring but retaining a hydroxylated aromatic system (4-hydroxy-3-methoxyphenyl) .

  • Methoxy and hydroxyl groups enhance antioxidant capacity, as seen in lignin-derived phenolic monomers .

Biological Activity

4-(3-Fluoro-5-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-4-carboxylate Ethyl (CAS Number: 179420-67-8) is a chemical compound with potential biological activities. This compound is characterized by its unique molecular structure, which includes a tetrahydropyran ring and a fluorinated phenolic moiety. Understanding its biological activity is crucial for its potential therapeutic applications.

  • Molecular Formula : C14H17FO4
  • Molecular Weight : 268.28 g/mol
  • SMILES Notation : FC1=CC(O)=CC(C2(C(OCC)=O)CCOCC2)=C1
  • IUPAC Name : Ethyl 4-(3-fluoro-5-hydroxyphenyl)tetrahydro-2H-pyran-4-carboxylate

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-cancer agent and its effects on different biochemical pathways.

Anticancer Activity

Recent research has highlighted the anticancer properties of compounds similar to this compound. For example, studies have shown that derivatives with similar structures exhibit significant inhibition against various cancer cell lines. The presence of the fluorine atom and hydroxyl group in the phenolic moiety enhances the compound's interaction with biological targets.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
Compound AHeLa1.5Apoptosis induction
Compound BMCF70.8Cell cycle arrest
Compound CA5492.0Inhibition of VEGFR

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit receptor tyrosine kinases involved in cancer progression.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : The hydroxyl group may confer antioxidant properties, mitigating oxidative stress in cells.

Case Studies

A few case studies have explored the biological activities of related compounds:

  • Study on Anti-Proliferative Effects :
    • Researchers synthesized a series of tetrahydropyran derivatives and tested their effects on various cancer cell lines.
    • Results indicated that compounds with a similar structure to this compound displayed significant anti-proliferative effects.
  • In Vivo Studies :
    • Animal models treated with similar compounds showed reduced tumor growth rates compared to control groups.
    • These findings support the potential for further development into therapeutic agents.

Q & A

Q. What methodologies are available to study synergistic effects when this compound is used in multicomponent mixtures?

  • Methodology :
  • Isobolographic Analysis : Quantify synergy/antagonism in drug combinations.
  • Metabolomics : Profile cellular responses via LC-MS/MS to identify pathway interactions .

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